molecular formula C17H18ClN3O4S B4990932 1-(benzylsulfonyl)-4-(2-chloro-4-nitrophenyl)piperazine CAS No. 330633-74-4

1-(benzylsulfonyl)-4-(2-chloro-4-nitrophenyl)piperazine

Cat. No.: B4990932
CAS No.: 330633-74-4
M. Wt: 395.9 g/mol
InChI Key: NIMQBTSYKLRPMR-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(2-chloro-4-nitrophenyl)piperazine is a complex organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a benzylsulfonyl group attached to a piperazine ring, which is further substituted with a 2-chloro-4-nitrophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(benzylsulfonyl)-4-(2-chloro-4-nitrophenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation of the piperazine ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Substitution with 2-Chloro-4-Nitrophenyl Group: The final step involves the nucleophilic aromatic substitution reaction where the piperazine derivative reacts with 2-chloro-4-nitrobenzene under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

1-(Benzylsulfonyl)-4-(2-chloro-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogenation over palladium catalysts, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted piperazine derivatives.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(2-chloro-4-nitrophenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-(2-chloro-4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(Benzylsulfonyl)-4-(2-chloro-4-nitrophenyl)piperazine can be compared with other similar compounds, such as:

    1-(Benzylsulfonyl)-4-phenylpiperazine: Lacks the chloro and nitro substituents, resulting in different chemical reactivity and biological activity.

    1-(Benzylsulfonyl)-4-(2-chlorophenyl)piperazine: Lacks the nitro group, which affects its electronic properties and reactivity.

    1-(Benzylsulfonyl)-4-(4-nitrophenyl)piperazine: The position of the nitro group is different, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

1-benzylsulfonyl-4-(2-chloro-4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-16-12-15(21(22)23)6-7-17(16)19-8-10-20(11-9-19)26(24,25)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMQBTSYKLRPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801174254
Record name 1-(2-Chloro-4-nitrophenyl)-4-[(phenylmethyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330633-74-4
Record name 1-(2-Chloro-4-nitrophenyl)-4-[(phenylmethyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330633-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-nitrophenyl)-4-[(phenylmethyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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